Sodium feredetate

Descripción

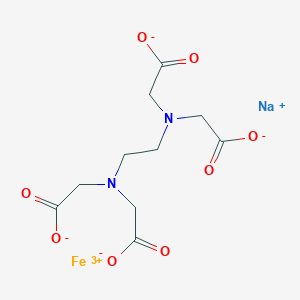

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWYFZFMAMBPQK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FeN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027774 | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 18154-32-0 | |

| Record name | Sodium ferric EDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15708-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminetetraacetic acid ferric sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 18154-32-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FEREDETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/403J23EMFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Sodium Feredetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of sodium feredetate, a chelated iron compound widely utilized in the pharmaceutical and food industries for iron supplementation. Also known as sodium iron(III) ethylenediaminetetraacetate, its unique structure enhances iron bioavailability and minimizes the gastrointestinal side effects commonly associated with other iron salts.[1][2][3] This guide details common synthesis protocols, comprehensive characterization methodologies, and the underlying mechanism of action, presenting quantitative data and experimental workflows to support research and development efforts.

Synthesis of this compound (Sodium Iron EDTA)

The synthesis of this compound is based on the principles of coordination chemistry, wherein a ferric iron (Fe³⁺) source is chelated by ethylenediaminetetraacetic acid (EDTA) in an aqueous solution. The stability of the resulting complex is crucial for its function.[4][5] Several methods exist, primarily differing in the choice of reactants and purification steps. The most common approach involves the reaction of an iron(III) salt with a sodium salt of EDTA.

General Synthesis Pathway

The fundamental process involves dissolving the EDTA salt and the iron source in water, followed by a reaction under controlled pH and temperature to form the this compound complex.[4] The product is then typically precipitated, often with the aid of a solvent like ethanol, followed by filtration, washing, and drying to yield a high-purity crystalline powder.[4][6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis from Disodium Edetate and Ferric Chloride

This is a common and straightforward laboratory-scale method.[5][7]

-

Prepare EDTA Solution: Dissolve 0.4 g (0.01 mol) of sodium hydroxide (NaOH) in 10 mL of deionized water. To this solution, add 3.8 g (0.01 mol) of disodium dihydrogen EDTA dihydrate (Na₂H₂EDTA·2H₂O). Gently heat the mixture until all solids have dissolved, resulting in a clear solution.

-

Prepare Iron Solution: In a separate vessel, dissolve 2.5 g (0.009 mol) of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in 5 mL of deionized water.

-

Reaction: Add the iron(III) chloride solution to the EDTA solution while swirling to ensure thorough mixing.

-

Precipitation: Gently boil the resulting solution to evaporate the water until a yellow powder precipitates out of the solution.

-

Isolation and Purification: Cool the mixture in an ice bath. Collect the precipitate by suction filtration. Wash the product thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions, followed by two washes with ethanol.

-

Drying: Dry the final product using a filter paper or in a desiccator at room temperature.

Protocol 2: Two-Step Synthesis via Ferric Hydroxide Intermediate

This method involves the initial preparation of ferric hydroxide, which then reacts with a sodium EDTA solution.[8]

-

Step 1: Preparation of Ferric Hydroxide

-

Dissolve 4.8 g of NaOH in 100 mL of deionized water.

-

Separately, dissolve 10.8 g of FeCl₃ in deionized water.

-

Add the FeCl₃ solution to the NaOH solution with vigorous stirring.

-

After the reaction is complete, filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.

-

-

Step 2: Formation of this compound

-

Dissolve 16.4 g of disodium EDTA (Na₂EDTA) in 200 mL of deionized water, heating to 60-70°C.

-

Add this Na₂EDTA solution to the flask containing the prepared ferric hydroxide.

-

Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.

-

Filter the solution while hot and concentrate it under reduced pressure until it becomes viscous.

-

Cool the concentrate and add 95% ethanol while stirring until a solid forms.

-

Wash the solid product with ethanol three times, dry it, and grind it into a fine powder.

-

| Parameter | Protocol 1 | Protocol 2 (Step 2) |

| Iron Source | Iron(III) Chloride Hexahydrate | Ferric Hydroxide (prepared in situ) |

| EDTA Source | Disodium Dihydrogen EDTA Dihydrate | Disodium EDTA |

| Key Reaction Temp. | Boiling | 100°C |

| Precipitation Method | Evaporation & Cooling | Addition of Ethanol |

Table 1: Comparison of key parameters in the described synthesis protocols.

Characterization and Quality Control

Thorough characterization is essential to ensure the purity, stability, and identity of the synthesized this compound.[4] The British Pharmacopoeia (BP) provides a monograph with standard specifications for pharmaceutical-grade material.[9][10]

Physicochemical Properties and Identification

This compound is typically a yellow or yellowish-brown, hygroscopic, crystalline powder.[9][11] Key identification tests include:

-

Infrared (IR) Spectroscopy: The IR absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[9][10]

-

Qualitative Tests for Iron and Sodium: After ignition of the sample, the residue can be dissolved in acid. The resulting solution should yield positive results for the characteristic reactions of both iron and sodium salts.[9]

Quantitative Analysis and Purity

A series of quantitative tests are performed to ensure the product meets established quality standards.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: View Uses, Side Effects and Medicines [truemeds.in]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. How High Purity Iron Supplement Agent this compound is Produced [vaibhavfinechem.com]

- 5. cuhk.edu.hk [cuhk.edu.hk]

- 6. CN105837461A - Production technology of high purity iron supplement agent this compound - Google Patents [patents.google.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mubychem.net [mubychem.net]

- 10. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]

- 11. aayronfinechem.com [aayronfinechem.com]

An In-Depth Technical Guide to the Mechanism of Action of Sodium Feredetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound utilized in the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where ferric iron is complexed with ethylenediaminetetraacetic acid (EDTA), confers distinct advantages in terms of bioavailability and gastrointestinal tolerability compared to conventional ferrous iron salts. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The enhanced efficacy of this compound stems from the protective chelation of iron by EDTA. This stable complex safeguards the iron atom from interactions with dietary inhibitors in the gastrointestinal tract and maintains its solubility, thereby increasing its availability for absorption.

Behavior in the Gastrointestinal Lumen

Upon oral administration, this compound dissolves in the gastrointestinal tract. The EDTA chelate protects the ferric iron from forming insoluble complexes with dietary components such as phytates, tannins, and polyphenols, which are known to significantly impair the absorption of non-heme iron from other supplements and food sources.[1] This protection ensures that a higher concentration of soluble iron reaches the site of absorption in the small intestine.

Intestinal Absorption: A Dual Pathway Hypothesis

The precise mechanism of intestinal absorption of iron from the this compound complex is a subject of ongoing research, with evidence suggesting two potential pathways:

-

Dissociation Prior to or During Absorption: A prominent hypothesis, supported by studies in animal models, posits that the iron-EDTA complex dissociates in the microenvironment of the intestinal brush border or during its transit into the enterocyte.[2] A study in swine demonstrated that a significant portion of the iron from a radiolabeled NaFeEDTA complex is split from the EDTA molecule in the gut lumen before being absorbed.[2] Once dissociated, the released ferric iron (Fe³⁺) is likely reduced to its ferrous form (Fe²⁺) by duodenal cytochrome B (Dcytb), a ferrireductase on the apical membrane of enterocytes. The ferrous iron can then be transported into the cell via the Divalent Metal Transporter 1 (DMT1).

-

Paracellular and/or Receptor-Mediated Uptake of the Intact Complex: Some evidence suggests that a small fraction of the intact iron-EDTA complex may be absorbed. The presence of small amounts of radio-labeled iron from an Fe(III)EDTA complex in urine suggests that some of the chelate is absorbed intact and subsequently excreted.[3] The mechanism for this is not fully elucidated but could involve a paracellular pathway, where the complex passes through the tight junctions between enterocytes, or a specific, yet unidentified, receptor-mediated process.[4] It has been proposed that EDTA may increase the permeability of the cell monolayer, potentially facilitating paracellular transport.

Intracellular Iron Metabolism

Once inside the enterocyte, the iron released from the this compound complex joins the labile iron pool. From here, it has several potential fates:

-

Storage: It can be stored within the cell in the protein ferritin.

-

Transport: It can be transported across the basolateral membrane into the bloodstream via the iron exporter protein ferroportin.

-

Utilization: It can be used by the enterocyte for its own metabolic needs.

The iron that is transported into the circulation is oxidized back to its ferric state by the enzyme hephaestin and then binds to transferrin, the primary iron transport protein in the blood. Transferrin delivers the iron to various tissues throughout the body, most importantly the bone marrow for incorporation into hemoglobin in developing red blood cells.[1][4]

Data Presentation: Comparative Efficacy and Tolerability

The following tables summarize quantitative data from clinical trials comparing this compound with other oral iron supplements.

Table 1: Comparative Efficacy in Increasing Hemoglobin Levels

| Iron Supplement | Dosage of Elemental Iron | Duration of Treatment | Mean Hemoglobin Increase (g/dL) | Study Population | Reference |

| This compound | 66 mg twice daily | 75 days | 1.84 | Pregnant women with anemia | [5] |

| Ferrous Fumarate | 100 mg twice daily | 75 days | 1.63 | Pregnant women with anemia | [5] |

| This compound | Not specified | 2 months | 2.11 | Pregnant women with anemia | [6] |

| Ferrous Sulfate | Not specified | 2 months | 1.58 | Pregnant women with anemia | [6] |

| This compound | Not specified | 2 months | 2.95 | Pregnant women with anemia | [6] |

| Ferrous Sulfate | Not specified | 2 months | 1.9 | Pregnant women with anemia | [6] |

Table 2: Comparative Gastrointestinal Side Effects

| Iron Supplement | Nausea (%) | Vomiting (%) | Constipation (%) | Diarrhea (%) | Abdominal Pain (%) | Metallic Taste (%) | Reference |

| This compound | 3 | Not Reported | Not Reported | Not Reported | Not Reported | 0 | [7] |

| Ferrous Sulfate | 60 | Not Reported | Not Reported | Not Reported | Not Reported | 20 | [7] |

| Ferrous Sulfate | 11 | Not Reported | 12 | 8 | Not Reported | Not Reported | [4] |

| Ferrous Fumarate | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |

Experimental Protocols

In Vitro Digestion Model for Iron Bioavailability Assessment

This protocol simulates the physiological conditions of the stomach and small intestine to assess the solubility and potential bioavailability of iron from supplements.

Materials:

-

Simulated Salivary Fluid (SSF)

-

Simulated Gastric Fluid (SGF) with pepsin

-

Simulated Intestinal Fluid (SIF) with pancreatin and bile salts

-

pH meter and titration equipment (HCl and NaHCO₃)

-

Incubator shaker set to 37°C

-

Centrifuge

Methodology:

-

Oral Phase: Homogenize the iron supplement with SSF and α-amylase. Incubate at 37°C for 5-10 minutes with gentle mixing.

-

Gastric Phase: Add SGF containing pepsin to the oral phase mixture. Adjust the pH to 2.0-3.0 with HCl. Incubate at 37°C for 1-2 hours with continuous mixing.

-

Intestinal Phase: Add SIF containing pancreatin and bile salts to the gastric chyme. Adjust the pH to 6.5-7.0 with NaHCO₃. Incubate at 37°C for 2-4 hours with continuous mixing.

-

Sample Collection: At the end of the intestinal phase, collect an aliquot of the digestate.

-

Solubility Measurement: Centrifuge the collected aliquot to separate the soluble fraction (supernatant) from the insoluble residue. Measure the iron concentration in the supernatant using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

Caco-2 Cell Permeability Assay for Iron Uptake

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocyte-like cells, is a widely used in vitro model to study intestinal drug and nutrient absorption.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Transwell® inserts (polycarbonate membrane)

-

Cell culture incubator (37°C, 5% CO₂, 95% humidity)

-

Transepithelial Electrical Resistance (TEER) meter

-

Lucifer yellow for monolayer integrity testing

-

Digestate from the in vitro digestion model

-

Analytical equipment for iron quantification (e.g., ICP-MS)

Methodology:

-

Cell Culture and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a suitable density. Culture the cells for 21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Assessment: Before the experiment, measure the TEER of the cell monolayers. A TEER value above a certain threshold (typically >250 Ω·cm²) indicates a confluent and tight monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

-

Permeability Study (Apical to Basolateral):

-

Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the digestate from the in vitro digestion model (containing the iron supplement) to the apical (upper) chamber of the Transwell® insert.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Iron Quantification: Measure the concentration of iron in the collected basolateral samples using a sensitive analytical method.

-

Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of iron transport across the monolayer (µg/s)

-

A is the surface area of the membrane (cm²)

-

C₀ is the initial concentration of iron in the apical chamber (µg/mL)

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Iron absorption by humans and swine from Fe(III)-EDTA. Further studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Therapeutic Effects and Side Effects of Oral Iron Supplements in Iron Deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. ijrcog.org [ijrcog.org]

- 7. researchgate.net [researchgate.net]

- 8. file.sdiarticle3.com [file.sdiarticle3.com]

An In-depth Technical Guide on the Physicochemical Properties of Sodium Feredetate Powder

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium feredetate powder, a well-established iron supplement. The information presented herein is curated to support research, development, and quality control activities within the pharmaceutical and nutraceutical industries. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.

Chemical Identity and General Properties

This compound, also known as sodium iron (III) ethylenediaminetetraacetate, is a stable, chelated iron complex.[1] The ethylenediaminetetraacetic acid (EDTA) ligand encapsulates the ferric iron, enhancing its solubility and bioavailability while minimizing gastrointestinal side effects commonly associated with other iron salts.[2][3]

Table 1: General Physicochemical Properties of this compound Powder

| Property | Value | References |

| Chemical Name | Sodium Iron (III) Ethylenediaminetetraacetate | [2][4] |

| Synonyms | This compound, Ferric Sodium EDTA, Sodium Ironedetate | [5][6] |

| CAS Number | 15708-41-5 (anhydrous) | [7][8] |

| Molecular Formula | C₁₀H₁₂FeN₂NaO₈ (anhydrous) | [7] |

| C₁₀H₁₂FeN₂NaO₈ · H₂O (monohydrate) | [5] | |

| C₁₀H₁₂FeN₂NaO₈ · 3H₂O (trihydrate) | [5] | |

| Molecular Weight | 367.05 g/mol (anhydrous) | [7][8] |

| 385.1 g/mol (monohydrate) | [8][9] | |

| 421.1 g/mol (trihydrate) | [1][5] | |

| Appearance | Yellow or yellowish-brown crystalline powder | [5][8][9] |

| Odor | Odorless | [5] |

| Hygroscopicity | Hygroscopic | [5][8] |

| pH (1% w/v solution) | 3.5 to 6.5 | [5][8][10] |

| Melting Point | Decomposes | [10] |

Solubility Profile

This compound is characterized by its high solubility in water, a key attribute for its use in oral solutions and for ensuring good absorption.[1][5] Its solubility is temperature-dependent.

Table 2: Aqueous Solubility of this compound

| Temperature | Solubility (g/L) |

| 20°C | ~90 |

| 30°C | ~120 |

| 70°C | ~300 |

| [11] |

The compound is also soluble in DMSO, but sparingly soluble in organic solvents like ethanol and acetone.[12][13]

Purity and Impurity Specifications

The quality of this compound powder is determined by its assay and the levels of various impurities. The specifications are often defined by pharmacopeias such as the British Pharmacopoeia (BP).

Table 3: Quality Specifications for this compound Powder (BP Grade)

| Parameter | Specification | References |

| Assay (as C₁₀H₁₂O₈N₂FeNa, dried basis) | 98.0% to 102.0% | [5][8] |

| Assay (as Fe) | 12.5% to 13.5% | [5] |

| Assay (as EDTA) | 65.5% to 70.5% | [5] |

| Loss on Drying | 4.0% to 13.5% | [8] |

| Free Iron | Not more than 500 ppm | [5][8] |

| Free Sodium Edetate | Not more than 1% | [5] |

| Heavy Metals | Not more than 20 ppm | [5][8] |

| Sulphates | Not more than 600 ppm | [8] |

| Lead | Not more than 1 ppm | [5] |

| Arsenic | Not more than 1 ppm | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quality assessment of this compound powder.

4.1 Identification by Infrared (IR) Spectroscopy

-

Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

-

Methodology:

-

Prepare a sample of the this compound powder for analysis, typically as a potassium bromide (KBr) disc or as a mull in a suitable liquid paraffin.

-

Record the infrared spectrum over a suitable wave number range (e.g., 4000 to 400 cm⁻¹).

-

The infrared absorption spectrum of the sample should be concordant with the reference spectrum of this compound.[5][8]

-

4.2 Assay for this compound (Titrimetric Method)

-

Objective: To determine the purity of this compound.

-

Methodology:

-

Accurately weigh approximately 1 g of the substance and dissolve it in 40 ml of water in an iodine flask.[8]

-

Add 20 ml of hydrochloric acid and 3 g of potassium iodide.[8]

-

Stopper the flask and allow the mixture to stand for 5 minutes in the dark.[8]

-

Titrate the liberated iodine with 0.1M sodium thiosulphate solution, using starch mucilage as an indicator towards the end of the titration.[8]

-

Perform a blank titration under the same conditions.[8]

-

The difference between the titration volumes represents the amount of sodium thiosulphate required. Each ml of 0.1M sodium thiosulphate is equivalent to 36.71 mg of C₁₀H₁₂O₈N₂FeNa.[5][8]

-

4.3 Determination of Free Iron (Spectrophotometric Method)

-

Objective: To quantify the amount of unbound iron in the sample.

-

Methodology:

-

Dissolve 0.2 g of the substance in sufficient water to produce 20 ml and filter.[8]

-

Label three tubes A, B, and C.

-

To tubes A and B, add 5 ml of the filtrate.

-

To tube C, add 4 ml of water and 1 ml of an iron standard solution (25 ppm Fe(III)).[8]

-

To tubes A and C, add 1 ml of a 1.0% w/v solution of disodium catechol-3,5-disulphonate. To tube B, add 1 ml of water.[8]

-

Measure the absorbance of solution A at 670 nm using solution B as the reference. Measure the absorbance of solution C at 670 nm using water as the reference.[8]

-

The absorbance of solution A should not be greater than that of solution C.[8]

-

Mechanism of Action and Relevant Pathways

This compound's efficacy as an iron supplement is attributed to its unique mechanism of absorption. The EDTA chelate protects the ferric iron from forming insoluble complexes with dietary inhibitors like phytates and tannins in the gastrointestinal tract.[2] This ensures that the iron remains soluble and available for absorption in the small intestine.[2][14] The iron-EDTA complex is taken up by the enterocytes, where the iron is released from the chelate.[2] The freed iron then enters the body's iron pool, where it is transported by transferrin to be utilized in the synthesis of hemoglobin and other essential iron-containing compounds.[2]

References

- 1. This compound Research Grade|FeNa EDTA Complex [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 4. fao.org [fao.org]

- 5. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]

- 6. UNII - 403J23EMFA [precision.fda.gov]

- 7. This compound | C10H12FeN2NaO8 | CID 27461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mubychem.net [mubychem.net]

- 9. drugfuture.com [drugfuture.com]

- 10. This compound - this compound Exporter, Manufacturer & Supplier, Ahmedabad, India [pridedrugs.in]

- 11. directfood.net [directfood.net]

- 12. medkoo.com [medkoo.com]

- 13. Buy this compound | 18154-32-0 [smolecule.com]

- 14. What is this compound used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Chemical Structure and Stability of Sodium Feredetate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate (NaFeEDTA), is a stable, chelated iron complex widely utilized in pharmaceuticals as an anti-anemic agent and in food fortification programs to combat iron deficiency.[1][2][3] Its unique structure, where a central ferric iron ion is enveloped by a hexadentate ethylenediaminetetraacetic acid (EDTA) ligand, confers high bioavailability and reduced gastrointestinal side effects compared to traditional iron salts.[1][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, stability profile, and the analytical methodologies used to characterize this compound.

Chemical Structure and Coordination Chemistry

This compound is a coordination complex with the chemical formula C₁₀H₁₂FeN₂NaO₈.[6][7][8] The core of its structure is the chelation of a ferric (Fe³⁺) ion by an EDTA molecule. EDTA acts as a hexadentate ligand, meaning it forms six coordinate bonds with the central iron atom.[2][9] These bonds originate from the two nitrogen atoms and the four oxygen atoms of the carboxylate groups within the EDTA molecule.[9] This forms an exceptionally stable, cage-like octahedral complex that protects the iron ion from interacting with dietary inhibitors of iron absorption, such as phytates and tannins.[1][9] The complex carries a net negative charge, which is balanced by a sodium ion (Na⁺).

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. 796. Sodium iron EDTA (WHO Food Additives Series 32) [inchem.org]

- 3. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. file.sdiarticle3.com [file.sdiarticle3.com]

- 5. ijrcog.org [ijrcog.org]

- 6. This compound | C10H12FeN2NaO8 | CID 27461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ferric sodium EDTA - Wikipedia [en.wikipedia.org]

- 8. mubychem.net [mubychem.net]

- 9. This compound Research Grade|FeNa EDTA Complex [benchchem.com]

Bioavailability of Sodium Feredetate in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium feredetate, also known as sodium iron (III) ethylenediaminetetraacetate, is a chelated iron compound utilized for the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where iron is complexed with ethylenediaminetetraacetic acid (EDTA), is designed to enhance its bioavailability and reduce gastrointestinal side effects commonly associated with other iron salts.[1] The EDTA chelate protects the iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, thereby maintaining its solubility in the gastrointestinal tract and facilitating absorption.[1] This technical guide provides an in-depth overview of the bioavailability of this compound in preclinical models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Quantitative Bioavailability Data

Preclinical studies in rat models have provided quantitative insights into the absorption of iron from this compound. These studies are crucial for understanding the efficacy of this iron fortificant.

| Parameter | Animal Model | Value | Key Findings |

| Iron Absorption (%) | Weanling Sprague-Dawley Rats | 53.4% | Absorption of iron from an oral dose of ⁵⁹Fe-labeled NaFeEDTA was found to be similar to that of ferrous sulfate (FeSO₄) under the study conditions.[2] |

| Iron Absorption (%) | Adult Male Sprague-Dawley Rats (Basal Iron Status) | 49.4% | In rats with normal iron levels, the absorption of iron from NaFeEDTA was substantial.[3] |

| Iron Absorption (%) | Adult Male Sprague-Dawley Rats (Iron-Loaded Status) | 10.2% | In iron-overloaded rats, the absorption of iron from NaFeEDTA was significantly downregulated, indicating a physiological regulation of absorption to prevent iron toxicity.[3] |

Experimental Protocols

The assessment of this compound's bioavailability in preclinical models relies on established methodologies. The following sections detail the key experimental protocols cited in the literature.

Hemoglobin Repletion Bioassay in Rats

This is a widely used method to determine the bioavailability of iron compounds.[4]

-

Animal Model: Weanling male rats (typically Sprague-Dawley or Wistar strains) are selected for their rapid growth and sensitivity to dietary iron levels.[2][3][5]

-

Depletion Phase: The rats are fed a low-iron basal diet for a specified period (e.g., 15 days) to induce a state of iron deficiency anemia, characterized by a drop in hemoglobin levels.[5]

-

Repletion Phase: The anemic rats are then divided into groups and fed diets supplemented with different iron sources, including a control group (no added iron), a reference group (e.g., ferrous sulfate), and the test group (this compound) for a defined period (e.g., 2 weeks).[5]

-

Blood Analysis: Blood samples are collected at the beginning and end of the repletion phase to measure hemoglobin concentrations.

-

Calculation of Hemoglobin Regeneration Efficiency (HRE): HRE is calculated to determine the effectiveness of the iron source in restoring hemoglobin levels.[6]

Radiotracer Absorption Studies

The use of radiolabeled iron (e.g., ⁵⁹Fe) allows for direct measurement of iron absorption and distribution.

-

Dosing: A meal containing ⁵⁹Fe-labeled this compound is administered orally to the rats.[2]

-

Whole-Body Counting: The total amount of absorbed ⁵⁹Fe is measured by whole-body counting of the rats at different time points after administration.[2]

-

Urine and Feces Collection: Urine and feces are collected to quantify the excretion of the radiolabeled iron.[2]

-

Tissue Distribution: At the end of the study, tissues such as the liver, spleen, and kidneys are harvested to analyze the distribution of the absorbed iron.[2]

Analytical Methods for Iron Determination

Accurate quantification of iron in biological samples is critical for bioavailability studies.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive and specific method for determining the total iron concentration in plasma, serum, and tissues.[7]

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of iron chelates, such as ferrioxamine, in biological matrices.[8]

-

Spectrophotometry: A colorimetric method that can be used for the rapid assessment of iron in blood plasma and serum.[9]

Visualizations

Intestinal Absorption Pathway of Iron from this compound

The following diagram illustrates the proposed mechanism of iron absorption from this compound in the small intestine.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Iron dissociates from the NaFeEDTA complex prior to or during intestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iron absorption from NaFeEDTA is downregulated in iron-loaded rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of the bioavailability of iron, using the rat hemoglobin repletion test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemoglobin regeneration efficiency in anemic rats: effects on bone mineral composition and biomechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Electrolytic Elemental Iron Powder Effectively Regenerates Hemoglobin in Anemic Rats and Is Relatively Well Absorbed When Compared to Ferrous Sulfate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Studies on Sodium Feredetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early in vitro studies conducted on sodium feredetate (Sodium Iron(III) Ethylenediaminetetraacetate), a common iron supplement. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes key cellular pathways and experimental workflows.

Introduction

This compound is an iron-EDTA complex recognized for its high bioavailability, particularly in the presence of dietary inhibitors of iron absorption.[1] Early in vitro research was crucial in elucidating the mechanisms behind its enhanced absorption and assessing its safety profile at a cellular level. This guide focuses on two primary areas of investigation: the in vitro solubility of this compound and its uptake by intestinal epithelial cells, using the Caco-2 cell line as a model.

In Vitro Solubility of this compound

The solubility of an iron compound in the gastrointestinal tract is a critical determinant of its bioavailability. In vitro solubility studies simulate the pH changes that occur as a substance transits from the stomach to the small intestine.

Experimental Protocol: pH-Dependent Solubility Assay

This protocol is based on the methodology described in early studies evaluating the solubility of various iron compounds.

Objective: To determine the solubility of this compound across a pH range simulating the transition from the stomach to the small intestine.

Materials:

-

This compound

-

Electrolytic iron and/or reduced iron (for comparison)

-

0.1 M HCl

-

Deionized water

-

pH meter

-

Centrifuge

-

Supernatant collection tubes

-

Atomic absorption spectrophotometer or inductively coupled plasma mass spectrometer (ICP-MS) for iron quantification.

Procedure:

-

Prepare solutions of this compound and other iron compounds to be tested in 0.1 M HCl to achieve an initial pH of 2.0. This is considered to represent 100% solubility.

-

Slowly increase the pH of the solutions incrementally to pH 6.0 by the dropwise addition of a suitable base (e.g., 0.1 M NaOH).

-

At each desired pH point (e.g., 2.0, 3.0, 4.0, 5.0, 6.0), take an aliquot of the solution.

-

Centrifuge the aliquot to pellet any precipitated iron.

-

Carefully collect the supernatant.

-

Measure the iron concentration in the supernatant using a suitable analytical method (e.g., atomic absorption spectrophotometry).

-

Express the soluble iron at each pH point as a percentage of the iron concentration at pH 2.0.

Data Presentation: In Vitro Iron Solubility

| Iron Compound | Initial pH | Final pH | % Increase in Iron Solubility with NaFe-EDTA |

| Electrolytic Iron + NaFe-EDTA | 2.0 | 6.0 | 12% - 49% (depending on the elemental iron tested) |

| Reduced Iron + NaFe-EDTA | 2.0 | 6.0 | 12% - 49% (depending on the elemental iron tested) |

Cellular Uptake of Iron from this compound

Caco-2 cells, a human colon adenocarcinoma cell line, are widely used as an in vitro model for intestinal absorption. When cultured, they differentiate into a monolayer of polarized cells with many characteristics of small intestinal enterocytes.

Experimental Protocol: Caco-2 Cell Iron Uptake Assay

This protocol is a synthesis of methodologies described for studying iron uptake in Caco-2 cells.[2][3]

Objective: To quantify the uptake of iron from this compound by Caco-2 cells and to investigate the influence of factors such as pH and ascorbic acid.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Transwell inserts for cell culture

-

This compound, Ferrous sulfate (FeSO₄), Ferric chloride (FeCl₃)

-

Ascorbic acid

-

Bathophenanthroline disulfonic acid (BPDS) - a Fe(II) chelator

-

Cell lysis buffer

-

Ferritin immunoassay kit

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed and differentiated (typically 18-21 days).

-

Preparation of Treatment Media: Prepare solutions of this compound, FeSO₄, and FeCl₃ in serum-free culture medium at the desired concentrations. For experiments investigating enhancers or inhibitors, add ascorbic acid or BPDS to the media at the specified molar ratios to iron. Adjust the pH of the media for pH-dependent studies.

-

Iron Uptake:

-

Wash the Caco-2 cell monolayers with a buffered salt solution.

-

Add the iron-containing treatment media to the apical side of the Transwell inserts.

-

Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a cell culture incubator.

-

-

Post-Incubation:

-

Remove the treatment media and wash the cell monolayers multiple times to remove any unbound iron.

-

Add fresh, iron-free culture medium and incubate for a further 24 hours to allow for ferritin synthesis.

-

-

Quantification of Iron Uptake:

-

Lyse the cells to release intracellular contents.

-

Measure the total protein content of the cell lysate.

-

Quantify the ferritin concentration in the cell lysate using a ferritin-specific immunoassay. Ferritin formation is used as a surrogate marker for iron uptake.

-

Normalize the ferritin concentration to the total protein content (ng of ferritin/mg of protein).

-

Data Presentation: Iron Uptake in Caco-2 Cells

Table 1: Effect of Ascorbic Acid on Iron Uptake (Ferritin Formation) in Caco-2 Cells [2][3]

| Iron Source | Molar Ratio (Ascorbic Acid:Iron) | Fold Increase in Iron Uptake |

| FeSO₄ | 5:1 | 5.4 |

| FeCl₃ | 5:1 | 5.1 |

| NaFe-EDTA | 5:1 | 2.8 |

Table 2: Influence of pH on Iron Uptake from Different Iron Sources [2][3]

| Iron Source | pH Range | Observation |

| FeSO₄ | 5.8 - 7.2 | Uptake was inversely related to pH |

| FeCl₃ | 5.8 - 7.2 | Uptake was inversely related to pH |

| NaFe-EDTA | 5.8 - 7.2 | Uptake was inversely related to pH |

In Vitro Cytotoxicity Assessment

Assessing the potential toxicity of a new compound is a critical early step in drug development. In vitro cytotoxicity assays provide a preliminary evaluation of a substance's effect on cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a relevant cell line (e.g., Caco-2).

Materials:

-

Caco-2 cells

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Caco-2 cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the cell viability against the concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Cellular Uptake Pathway of Iron from this compound

Caption: Proposed cellular uptake pathway of iron from this compound in an enterocyte.

Experimental Workflow for Caco-2 Cell Iron Uptake Assay

Caption: Workflow for the in vitro Caco-2 cell iron uptake assay.

References

An In-depth Technical Guide to Sodium Feredetate (CAS Number: 15708-41-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium feredetate, also known as sodium iron(III) ethylenediaminetetraacetate, is a chelated iron compound utilized primarily for the treatment and prevention of iron deficiency anemia. Its unique chemical structure, where ferric iron is sequestered by the chelating agent ethylenediaminetetraacetic acid (EDTA), confers distinct advantages over traditional ferrous iron salts, including enhanced bioavailability, particularly in the presence of dietary inhibitors, and a more favorable gastrointestinal tolerability profile. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methodologies, and a review of clinical efficacy and safety data. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in the pharmaceutical and nutritional sciences.

Introduction

Iron deficiency remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. This compound (CAS 15708-41-5) has emerged as a significant advancement in this field. As an un-ionized ferric iron complex, it is designed to overcome the limitations associated with conventional iron salts, such as poor absorption and gastrointestinal side effects.[1][2] This guide aims to consolidate the technical information available on this compound to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

This compound is a yellow to yellowish-brown crystalline powder that is hygroscopic in nature.[3] It is highly soluble in water but sparingly soluble in organic solvents like ethanol and acetone.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15708-41-5 | [3] |

| Molecular Formula | C₁₀H₁₂FeN₂NaO₈ | [3] |

| Molecular Weight | 367.05 g/mol | [3] |

| Appearance | Yellow to yellowish-brown crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| pH (1% w/v solution) | 4.0 - 6.5 | [3] |

| Melting Point | ~80 °C (anhydrous); 250-260°C (form not specified) | [3][4] |

| Loss on Drying | 4.0% to 13.5% | [5] |

Mechanism of Action and Pharmacokinetics

Mechanism of Action

The primary mechanism of action of this compound revolves around its ability to deliver iron for absorption in the gastrointestinal tract in a protected form.[2] The EDTA chelate shields the ferric iron from forming insoluble complexes with dietary inhibitors such as phytates and tannins, which are common in plant-based diets.[2][3] This protection ensures a higher concentration of soluble iron is available for absorption in the duodenum and proximal jejunum.[2][6]

Upon reaching the small intestine, the iron-EDTA complex is thought to interact with the enterocytes. The acidic microenvironment at the brush border may facilitate the dissociation of iron from the EDTA chelate, allowing the released iron to be reduced to its ferrous state (Fe²⁺) by duodenal cytochrome B (Dcytb) and subsequently transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1).[2] Once inside the enterocyte, the iron joins the intracellular iron pool and can be stored as ferritin or transported across the basolateral membrane into the bloodstream via ferroportin. In the circulation, it binds to transferrin for transport to sites of utilization, primarily the bone marrow for hemoglobin synthesis.[2]

Pharmacokinetics

Clinical Efficacy and Safety

Clinical Efficacy

Multiple clinical studies have demonstrated the efficacy of this compound in treating iron deficiency anemia, particularly in pregnant women. These studies consistently show a significant increase in hemoglobin levels.

Table 2: Summary of Clinical Efficacy Data for this compound in Anemia

| Study Population | Treatment Groups | Key Findings | Reference(s) |

| Pregnant women with anemia | Group A: this compound (33 mg elemental iron) BID; Group B: this compound (66 mg elemental iron) BID; Group C: Ferrous fumarate (100 mg elemental iron) BID | Mean rise in hemoglobin: Group A: 1.79 g/dL; Group B: 1.84 g/dL; Group C: 1.63 g/dL. Low doses of this compound produced comparable results to a higher dose of ferrous fumarate. | [8] |

| Pregnant women with anemia | This compound vs. Ferrous sulfate | After 2 months of treatment, hemoglobin increased from 8.79 ± 1.39 g/dL to 10.91 ± 1.38 g/dL in the this compound group. The rise in hemoglobin was significantly higher (p <0.001) compared to the ferrous sulfate group. | [6] |

| Pregnant women with anemia | This compound (151.7 to 227.55 mg) BID or TID | The average hemoglobin level increased from 8.7 g/dL to 11.2 g/dL, with a mean gain of 2.5 g/dL (p < 0.001). | [9] |

| Patients with hemoglobin < 10 g/dL | This compound syrup (10-15 ml) once or twice daily for 21 days | 82.5% of patients responded to treatment with a minimum 1 g/dL increase in hemoglobin. | [1] |

Safety and Tolerability

This compound is generally well-tolerated, with a lower incidence of gastrointestinal side effects (e.g., nausea, constipation, metallic taste) compared to traditional iron salts.[2][10] This improved tolerability is attributed to the chelated nature of the iron, which reduces its direct irritation of the gastrointestinal mucosa.[2]

Table 3: Toxicological Data for this compound

| Parameter | Species | Value | Reference(s) |

| Oral LD50 | Rat | > 2,000 mg/kg; 5,000 mg/kg | [11][12] |

| Inhalation LC50 | Rat | > 2.75 mg/L (4 h) | [11] |

| Dermal LD50 | Rat | > 2,000 mg/kg | [11] |

| Carcinogenicity | - | Not reported as a carcinogen by IARC, NTP, ACGIH, OSHA | [12] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of an iron(III) salt with a sodium salt of EDTA.[4][13]

Protocol: Synthesis from Ferric Chloride and Disodium Edetate [13]

-

Preparation of Reactants:

-

Prepare a solution of ferric chloride (FeCl₃) in water. The molar concentration can range from 0.20 to 0.60 mol/L.

-

Prepare a solution of disodium edetate (Na₂EDTA) in water.

-

-

Reaction:

-

Heat the ferric chloride solution to 80-100°C.

-

Slowly add the disodium edetate solution to the heated ferric chloride solution with continuous stirring. The molar ratio of ferric chloride to disodium edetate should be approximately 1:1.

-

Maintain the reaction temperature and continue stirring for 30-90 minutes.

-

-

pH Adjustment:

-

Adjust the pH of the reaction mixture to approximately 5-8 using a solution of sodium bicarbonate (NaHCO₃).

-

-

Crystallization and Purification:

-

Add ethanol to the solution to induce crystallization of this compound.

-

Cool the mixture and allow it to stand for crystallization to complete.

-

Collect the crystals by filtration.

-

Wash the crystals with ethanol to remove impurities.

-

-

Drying:

-

Dry the purified crystals under vacuum to obtain the final product.

-

Analytical Methods

Protocol: Assay for this compound (as per British Pharmacopoeia) [5]

This method determines the iron content of this compound.

-

Sample Preparation:

-

Accurately weigh and dissolve 1 g of this compound in 40 ml of water in an iodine flask.

-

-

Reaction:

-

Add 20 ml of hydrochloric acid and 3 g of potassium iodide to the flask.

-

Close the flask and allow the reaction to proceed in the dark for 5 minutes. This reaction liberates iodine.

-

-

Titration:

-

Titrate the liberated iodine with a standardized 0.1M sodium thiosulfate solution.

-

Use starch mucilage as an indicator, adding it towards the end of the titration (when the solution turns pale yellow). The endpoint is the disappearance of the blue color.

-

-

Blank Titration:

-

Perform a blank titration using the same procedure without the this compound sample.

-

-

Calculation:

-

The difference between the sample and blank titrations represents the amount of sodium thiosulfate required to react with the liberated iodine.

-

Each ml of 0.1M sodium thiosulfate is equivalent to 36.71 mg of C₁₀H₁₂FeN₂NaO₈.

-

Protocol: Determination of Free Iron [5]

This method uses spectrophotometry to determine the amount of unchelated iron.

-

Standard and Sample Preparation:

-

Prepare an iron standard solution (25 ppm of Fe(III)).

-

Dissolve 0.2 g of this compound in sufficient water to produce 20 ml and filter.

-

-

Reaction:

-

Label three tubes: A, B, and C.

-

To tube A, add 5 ml of the sample filtrate and 1 ml of a 1.0% w/v solution of disodium catechol-3,5-disulphonate.

-

To tube B (sample blank), add 5 ml of the sample filtrate and 1 ml of water.

-

To tube C (standard), add 4 ml of water, 1 ml of the iron standard solution, and 1 ml of the disodium catechol-3,5-disulphonate solution.

-

-

Measurement:

-

Measure the absorbance of solution A at 670 nm using solution B as the reference.

-

Measure the absorbance of solution C at 670 nm using water as the reference.

-

-

Analysis:

-

The absorbance of solution A should not be greater than that of solution C.

-

Visualizations

Signaling Pathway of Iron Absorption

Caption: Proposed mechanism of this compound absorption in the duodenum.

Experimental Workflow for Synthesis

Caption: General workflow for the laboratory synthesis of this compound.

Conclusion

This compound represents a significant therapeutic option in the management of iron deficiency anemia. Its chelated structure provides enhanced bioavailability and improved gastrointestinal tolerability compared to conventional iron salts. The data summarized in this guide underscore its clinical efficacy and safety profile. Further research, particularly in elucidating the precise pharmacokinetic profile of the intact chelate in humans and developing standardized analytical methods for its quantification in biological matrices, will be invaluable for optimizing its therapeutic use and supporting further drug development.

References

- 1. file.sdiarticle3.com [file.sdiarticle3.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]

- 4. How High Purity Iron Supplement Agent this compound is Produced [vaibhavfinechem.com]

- 5. mubychem.net [mubychem.net]

- 6. ijrcog.org [ijrcog.org]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benefit of Iron Supplementation with Ferric Sodium EDTA (NaFe 3+-EDTA) in the Treatment of Anemia during Pregnancy in Democratic Republic of Congo (FERARI Study) [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound SDS GHS, MSDS Sheet of Manufacturers [sodiumferedetate.com]

- 13. CN105837461A - Production technology of high purity iron supplement agent this compound - Google Patents [patents.google.com]

Spectroscopic Analysis of Sodium Feredetate: A Technical Guide

Introduction

Sodium feredetate, also known as sodium iron(III) ethylenediaminetetraacetate, is a stable, water-soluble iron chelate.[1] It is utilized in the pharmaceutical industry for the treatment of iron-deficiency anemia and in the food industry as an iron fortificant.[2][3] The unique chelated structure of this compound enhances iron bioavailability and reduces gastrointestinal side effects commonly associated with other iron supplements.[1][4] A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and stability studies. This guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, and includes detailed experimental protocols and data presentation.

Chemical Structure of this compound

This compound consists of a central ferric iron (Fe³⁺) ion coordinated to an ethylenediaminetetraacetic acid (EDTA) ligand, with a sodium ion as the counter-ion.[5] The EDTA ligand acts as a hexadentate chelating agent, forming a stable octahedral complex with the iron ion.

Spectroscopic Data

The spectroscopic analysis of this compound provides valuable information for its identification and quantification. The primary techniques employed are UV-Vis and IR spectroscopy.

UV-Visible Spectroscopy

This compound exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum due to charge transfer transitions between the iron center and the EDTA ligand.

| Spectroscopic Technique | Wavelength (λmax) | Solvent/Medium | Reference |

| UV-Visible Spectroscopy | 258 nm | 0.1N H₂SO₄ | [6][7] |

| UV-Visible Spectroscopy | 254 nm | Water/Serum | [8][9] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is used for its identification by comparing it with a reference spectrum.[10][11] While specific peak assignments are not detailed in the provided search results, the spectrum will be characterized by vibrations of the carboxylate groups and the carbon-nitrogen bonds of the EDTA ligand, which are influenced by coordination to the iron atom.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are crucial for obtaining reliable and reproducible results.

UV-Visible Spectrophotometric Analysis

This protocol is designed for the quantitative determination of this compound in a sample.

Objective: To determine the concentration of this compound in a solution using UV-Visible spectrophotometry.

Materials and Equipment:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

This compound reference standard

-

Solvent (e.g., deionized water or 0.1N H₂SO₄)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in the same solvent used for the standard solutions in a volumetric flask.

-

Dilute the sample solution as necessary to bring the absorbance within the linear range of the calibration curve.

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of this compound in the sample.

-

Infrared (IR) Spectroscopic Analysis

This protocol is for the qualitative identification of this compound.

Objective: To identify this compound by comparing its IR spectrum with that of a reference standard.

Materials and Equipment:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Potassium bromide (KBr) of spectroscopic grade

-

Mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the this compound sample and the KBr to remove any moisture.

-

Weigh a small amount of the sample (approximately 1-2 mg) and about 100-200 mg of KBr.

-

Grind the sample and KBr together in the mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press and apply pressure to form a thin, transparent pellet.

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum using a blank KBr pellet.

-

-

Data Analysis:

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound sample.

Conclusion

The spectroscopic analysis of this compound, particularly using UV-Vis and IR spectroscopy, provides robust methods for its quantification and identification. The characteristic UV absorbance at approximately 258 nm allows for accurate concentration determination, while IR spectroscopy serves as a reliable identification tool. The protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important iron compound. Further research into the application of NMR and mass spectrometry could provide additional structural and analytical insights.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. A randomised double-blind study comparing this compound with ferrous fumarate in anaemia in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. ijrcog.org [ijrcog.org]

- 5. This compound | C10H12FeN2NaO8 | CID 27461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. mubychem.net [mubychem.net]

- 11. This compound BP Ph Eur n Pure Manufacturers ,with SDS MSDS [mubychem.com]

An In-depth Technical Guide on the Thermal Decomposition Studies of Sodium Feredetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium feredetate (sodium iron(III) ethylenediaminetetraacetate). The information presented is synthesized from available scientific literature, focusing on the decomposition pathway, experimental methodologies, and key findings. This document is intended to serve as a valuable resource for professionals in research and development and drug formulation who require a deeper understanding of the thermal stability and degradation profile of this important iron supplement.

Introduction

This compound, with the chemical formula C10H12FeN2NaO8, is a stable, chelated iron compound widely used in the pharmaceutical and food industries to treat and prevent iron-deficiency anemia. Its thermal stability is a critical parameter that influences its manufacturing, storage, and shelf-life. Understanding the thermal decomposition of this compound is essential for ensuring its quality, safety, and efficacy. This guide delves into the multi-stage thermal degradation process of this compound, specifically focusing on the hydrated monomeric form, Na[FeEDTA(H₂O)]·2H₂O.

Thermal Decomposition Pathway

The thermal degradation of solid, monomeric Na[FeEDTA(H₂O)]·2H₂O in an air atmosphere proceeds through a distinct four-step process up to 500°C. This pathway involves dehydration, decarboxylation of the EDTA ligand, reduction of the iron core, and final oxidation of the organic remnants.[1]

Table 1: Summary of Thermal Decomposition Stages of Na[FeEDTA(H₂O)]·2H₂O

| Stage | Temperature Range (°C) | Process Description | Evolved Gases & Solid Products |

| 1 | Not specified in abstract | Release of two molecules of crystal lattice water. | H₂O |

| 2 | Not specified in abstract | Release of one coordinated water molecule. | H₂O |

| 3 | Above 200 | Degradation of a carboxylate arm of the EDTA ligand, accompanied by the reduction of Fe(III) to Fe(II). | CO₂, Two ferrous species (assumed configurational isomers) |

| 4 | 280 - 330 | Rapid burnout of organic residues in a sharp exothermic reaction. | H₂O, CO₂, Nitrogen Oxides, Magnetite (Fe₃O₄) |

Note: Specific temperature ranges and weight loss percentages for each stage are not available in the referenced abstract. The information is based on the qualitative description provided in the study by Szilágyi et al.[1]

Experimental Protocols

The investigation of the thermal decomposition of this compound typically employs a combination of advanced analytical techniques to elucidate the various stages of degradation, identify the evolved gaseous products, and characterize the solid residues.

Key Experimental Techniques:

-

Simultaneous Thermogravimetry and Differential Thermal Analysis (TG/DTA): This technique is central to studying thermal decomposition. Thermogravimetry (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between the sample and a reference material, indicating exothermic or endothermic events.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS): Coupled with TG/DTA, EGA-MS allows for the identification of the gaseous products released during decomposition. As the sample is heated, the evolved gases are transferred to a mass spectrometer for real-time analysis.[1]

-

Mössbauer Spectroscopy: This technique is used to analyze the solid products of the decomposition, specifically to determine the oxidation state and chemical environment of the iron atoms. It was instrumental in observing the reduction of ferric iron to ferrous iron during the third decomposition stage.[1]

Generalized Experimental Procedure:

-

Sample Preparation: A small, accurately weighed sample of Na[FeEDTA(H₂O)]·2H₂O is placed in an inert crucible (e.g., alumina).

-

Instrumentation Setup: The TG/DTA instrument is coupled to a quadrupole mass spectrometer via a heated transfer line to prevent condensation of evolved gases.

-

Atmosphere: The experiment is conducted in a controlled atmosphere, typically flowing air, to simulate oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The TG curve (mass vs. temperature), DTA curve (ΔT vs. temperature), and mass spectra of the evolved gases are recorded continuously throughout the heating program.

-

Solid Residue Analysis: The solid products remaining after the thermal decomposition are collected and analyzed using techniques such as Mössbauer spectroscopy and X-ray diffraction (XRD) to identify their composition and structure.

Visualizations

Diagrams of Decomposition Pathway and Experimental Workflow

To further clarify the processes involved in the thermal decomposition studies of this compound, the following diagrams illustrate the decomposition pathway and a typical experimental workflow.

Caption: Thermal decomposition pathway of Na[FeEDTA(H₂O)]·2H₂O.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process that has been elucidated through sophisticated analytical techniques. The pathway involves initial dehydration followed by the degradation of the organic ligand and a change in the oxidation state of the central iron atom, culminating in the formation of stable iron oxides. A thorough understanding of this decomposition profile is paramount for the development of stable formulations and for defining appropriate storage and handling conditions for products containing this compound. Further research to quantify the kinetics of each decomposition step would provide an even more complete picture of the thermal behavior of this important compound.

References

Methodological & Application

Application Notes and Protocols: Utilizing Sodium Feredetate in Iron-Deficient Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a critical micronutrient essential for a multitude of cellular processes, including DNA synthesis, cellular respiration, and oxygen transport.[1] In vitro, modeling iron deficiency is crucial for understanding the cellular and molecular ramifications of iron depletion and for the development of novel therapeutic interventions. Iron deficiency in cell culture is commonly induced using iron chelators such as deferoxamine (DFO) or deferasirox.[1][2] Subsequently, repletion of iron is a key step in studying the reversal of the iron-deficient phenotype. Sodium feredetate (Sodium Iron EDTA) is a highly bioavailable source of iron, where the iron is chelated to ethylenediaminetetraacetate (EDTA).[3] This chelation protects the iron from forming insoluble complexes and facilitates its absorption, making it an effective option for iron supplementation.[3][4] These application notes provide detailed protocols for establishing an iron-deficient cell culture model and for the subsequent use of this compound to restore iron levels, along with methods for assessing the cellular response.

Core Concepts and Signaling Pathways

Cellular iron homeostasis is a tightly regulated process. In an iron-deficient state, cells upregulate the expression of transferrin receptor 1 (TfR1) to enhance the uptake of transferrin-bound iron and downregulate the expression of ferritin, the iron storage protein.[5] This regulation is primarily controlled at the post-transcriptional level by the iron-responsive element (IRE)/iron-regulatory protein (IRP) system.[6] When intracellular iron is scarce, IRPs bind to IREs on the mRNAs of ferritin and TfR1, inhibiting the translation of ferritin and stabilizing the TfR1 mRNA, respectively.[6]

Furthermore, iron deficiency can stabilize the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), a key transcription factor that regulates genes involved in adapting to low oxygen conditions.[7] HIF-1α has been shown to mediate the transcriptional activation of the TfR gene.[8] The restoration of iron levels with a bioavailable source like this compound is expected to reverse these adaptive responses.

Cellular Iron Uptake and Regulation Pathway

Caption: Cellular iron uptake and its regulation by IRPs and HIF-1α.

Experimental Protocols

Protocol 1: Induction of Iron Deficiency in Cell Culture

This protocol describes a method for inducing a state of iron deficiency in cultured cells using the iron chelator Deferoxamine (DFO).

Materials:

-

Cultured cells of interest (e.g., HeLa, SH-SY5Y, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Deferoxamine mesylate salt (DFO) (Sigma-Aldrich or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of treatment.

-

DFO Stock Solution Preparation: Prepare a 100 mM stock solution of DFO in sterile DMSO. Store in aliquots at -20°C.

-

Induction of Iron Deficiency:

-

Allow cells to adhere and grow for 24 hours after seeding.

-

On the day of the experiment, dilute the DFO stock solution in complete cell culture medium to a final concentration of 50-100 µM. The optimal concentration should be determined empirically for each cell line.

-